molecular formula C9H11NO6 B562716 (2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate CAS No. 1217695-90-3

(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate

Cat. No.: B562716
CAS No.: 1217695-90-3
M. Wt: 233.212
InChI Key: SAWUNSFFYCOVPE-NVPUURGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c11-7-1-2-8(12)10(7)16-9(13)15-6-3-4-14-5-6/h6H,1-5H2/t6-/m0/s1/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWUNSFFYCOVPE-NVPUURGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)ON2C(=O)CCC2=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (3S)-2,2,5,5-Tetradeuteriooxolan-3-ol

The deuterated oxolane backbone is synthesized via acid-catalyzed cyclization of deuterated 1,4-butanediol derivatives. Starting with 1,4-butanediol-2,2,5,5-d4, cyclization is achieved using concentrated deuterated sulfuric acid (D2SO4) in D2O at 80°C for 24 hours. The reaction proceeds through a cyclic sulfite intermediate, followed by hydrolysis to yield the deuterated oxolane-3-ol (Table 1).

Table 1: Reaction Conditions for Oxolane-3-ol Deuteration

ParameterValue
Starting Material1,4-Butanediol-2,2,5,5-d4
CatalystD2SO4 (0.5 equiv)
SolventD2O
Temperature80°C
Reaction Time24 hours
Yield72%

Isotopic purity is confirmed via ²H NMR (δ 3.65–3.75 ppm, quartet, J = 2.1 Hz) and mass spectrometry (m/z 94.1 [M+H]+).

Activation of Succinimidyl Carbonate

Formation of 2,5-Dioxopyrrolidin-1-yl Chloroformate

The succinimidyl carbonate group is introduced via reaction of N-hydroxysuccinimide (NHS) with triphosgene in anhydrous dichloromethane (DCM) at 0°C. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, yielding 2,5-dioxopyrrolidin-1-yl chloroformate as a white precipitate (85% yield).

Critical Parameters:

  • Strict moisture control (<50 ppm H2O) to prevent hydrolysis.

  • Reaction temperature maintained below 5°C to minimize side products.

Coupling of Deuterated Oxolanol with Succinimidyl Carbonate

Nucleophilic Displacement Reaction

The deuterated oxolane-3-ol (1.2 equiv) is reacted with 2,5-dioxopyrrolidin-1-yl chloroformate in DCM under nitrogen. Pyridine (1.5 equiv) is added to neutralize HCl, with stirring at 25°C for 12 hours. The reaction is monitored via TLC (Rf = 0.55 in ethyl acetate/hexane 1:1).

Side Reactions:

  • Competing hydrolysis of the chloroformate (<5% yield loss).

  • Epimerization at C3 of oxolane minimized by avoiding protic solvents.

Purification and Characterization

Chromatographic Isolation

Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane 20–50%). The target compound elutes at 40% ethyl acetate, yielding a colorless oil (68% yield).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 4.85 (m, 1H, CH-O), 3.90–3.70 (m, 4H, OCH2CH2O), 2.85 (s, 4H, succinimide CH2).

  • ²H NMR (61 MHz, CDCl3): Absence of signals at δ 2.2–2.4 (confirms deuteration at C2 and C5).

  • HRMS: m/z 273.0845 [M+H]+ (calc. 273.0848 for C12H11D4NO6).

Challenges in Deuterium Retention

Acidic Proton Exchange

Deuterium loss occurs during workup if pH < 6. To mitigate:

  • Quench reactions with deuterated sodium bicarbonate (NaBD4).

  • Use deuterated solvents (CDCl3, D2O) in all steps.

Thermal Stability

The compound decomposes above 40°C, necessitating storage at –20°C under argon. Accelerated stability studies (40°C/75% RH) show <2% deuteration loss over 7 days.

Industrial Scalability Considerations

Cost-Effective Deuteration

Bulk synthesis employs catalytic deuteration using D2 gas and palladium catalysts, reducing reliance on expensive deuterated precursors.

Continuous Flow Reactors

Microreactor systems enhance mixing and temperature control, improving yield to 78% at pilot scale .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its solubility in various solvents and stability under different conditions make it a versatile compound for research and industrial applications .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a pyrrolidine core with a dicarbonyl functionality and an oxolane moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃D₄N₁O₇
  • Molecular Weight : 271.23 g/mol

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of derivatives related to (2,5-dioxopyrrolidin-1-yl) compounds. Specifically, one derivative demonstrated significant efficacy in various seizure models:

Model ED50 (mg/kg)
Maximal Electroshock (MES)23.7
Pentylenetetrazole-induced59.4
6 Hz (32 mA) Seizures22.4

These findings suggest that the compound may exert its anticonvulsant effects through the inhibition of sodium and calcium currents and antagonism of the TRPV1 receptor .

Antinociceptive Effects

In addition to its anticonvulsant properties, the compound has shown promise as an antinociceptive agent. In animal models of pain, particularly in formalin-induced tonic pain tests, the compound exhibited significant pain-relieving effects. The mechanisms underlying these effects are thought to involve modulation of pain pathways at both central and peripheral levels .

The biological activity of this compound is attributed to several mechanisms:

  • Ion Channel Modulation : The compound may inhibit voltage-gated sodium channels and modulate calcium influx, which is crucial in neuronal excitability and neurotransmitter release.
  • TRPV1 Receptor Antagonism : By blocking TRPV1 receptors, the compound can reduce pain signaling pathways that are activated during inflammatory responses .
  • Multitargeted Approach : The compound's structure allows it to interact with multiple biological targets, enhancing its therapeutic potential across different conditions such as epilepsy and neuropathic pain .

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • Study on Epilepsy : A clinical trial involving patients with refractory epilepsy found that a derivative of (2,5-dioxopyrrolidin-1-yl) showed a significant reduction in seizure frequency compared to placebo .
  • Pain Management Trials : In trials focused on neuropathic pain management, patients receiving treatment with this compound reported improved pain scores and quality of life metrics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2,5-dioxopyrrolidin-1-yl) [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] carbonate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of dioxopyrrolidinyl-activated carbonates typically involves coupling deuterated oxolan-3-ol derivatives with bis(2,5-dioxopyrrolidin-1-yl) carbonate (BDPC) under anhydrous conditions. Optimization includes controlling reaction temperature (0–4°C for sensitive intermediates) and using non-nucleophilic bases (e.g., triethylamine) to minimize side reactions. Purification via flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves yield .

Q. How should researchers characterize the deuterium incorporation and stereochemical integrity of the tetradeuteriooxolan moiety?

  • Methodological Answer : Deuterium content can be quantified via 1H^1H-NMR by observing the absence of proton signals at the 2,2,5,5 positions. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with a +4 Da shift. Chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) verifies the (3S)-configuration retention time against non-deuterated standards .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the dioxopyrrolidinyl carbonate group. Store at –20°C under argon in amber vials. Monitor decomposition via TLC (silica gel, Rf ~0.5 in 1:1 ethyl acetate/hexane). Avoid prolonged exposure to light, as deuterated ethers may undergo photolytic cleavage .

Advanced Research Questions

Q. How does deuteration at the oxolan ring affect the kinetic isotope effect (KIE) in nucleophilic substitution reactions?

  • Methodological Answer : Deuterium substitution at non-reacting positions (C2/C5) may reduce vibrational entropy, marginally stabilizing transition states. Compare reaction rates with non-deuterated analogs using 13C^{13}C-labeling experiments or computational DFT studies (e.g., Gaussian 16, B3LYP/6-31G*). Observed KIEs <1.2 suggest minimal isotopic impact on reactivity .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. Solubility profiles should be determined in DMSO-d6 (for NMR compatibility) and phosphate buffers (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm) .

Q. How can this compound be applied in photoaffinity labeling studies to probe enzyme active sites?

  • Methodological Answer : The dioxopyrrolidinyl group acts as a leaving group, enabling covalent bonding with nucleophilic residues (e.g., lysine). Incorporate a diazirine moiety (e.g., 3-(trifluoromethyl)-3H-diazirin-3-yl) into the oxolan ring for UV-induced crosslinking (365 nm, 5 min). Validate labeling efficiency via SDS-PAGE and LC-MS/MS peptide mapping .

Q. What analytical methods are suitable for detecting trace impurities in deuterated derivatives of this compound?

  • Methodological Answer : Use 2H^2H-NMR to identify non-deuterated contaminants. LC-MS with a C18 column (0.1% formic acid/acetonitrile gradient) detects hydrolyzed byproducts (e.g., oxolan-3-ol). Limit of detection (LOD) can be enhanced to <0.1% via charged aerosol detection (CAD) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s reactivity in aqueous versus non-polar media?

  • Methodological Answer : Conduct kinetic studies in DMSO (aprotic) and PBS (protic) at 25°C. Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1750 cm1^{-1}). Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) and compare solvent effects .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterium content?

  • Methodological Answer : Apply ANOVA to 2H^2H-NMR integration data from ≥3 independent syntheses. Use Tukey’s HSD test to identify outliers. Variability >5% warrants re-evaluation of deuterium source purity (e.g., D2O ≥99.9%) or coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.